2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide
Overview
Description
2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have several potential applications in the field of medicine and pharmacology. The purpose of
Mechanism of Action
The mechanism of action of 2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide is not fully understood. However, several studies have suggested that the compound may act by inhibiting the activity of certain enzymes that are essential for cell survival. This inhibition leads to the activation of apoptotic pathways, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anticancer activity, 2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide has been found to have several other biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, the compound has been found to have antimicrobial activity against a variety of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide in lab experiments is its high potency and selectivity. This makes it an ideal compound for studying the mechanisms of action of various enzymes and cellular pathways. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in certain research settings.
Future Directions
There are several potential future directions for research involving 2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide. One area of research that is currently being explored is the development of new analogs of the compound that may have improved anticancer activity. Additionally, researchers are investigating the potential use of the compound in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, there is ongoing research aimed at elucidating the precise mechanisms of action of the compound, which may lead to the development of new therapeutic strategies for cancer and other diseases.
Scientific Research Applications
2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide has been found to have several potential applications in the field of scientific research. One of the most promising applications of this compound is in the field of cancer research. Several studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines. This activity is thought to be due to the ability of the compound to induce apoptosis in cancer cells.
properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S2/c16-12(18)9-23-15-14(17-13(22-15)11-7-4-8-21-11)24(19,20)10-5-2-1-3-6-10/h1-8H,9H2,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARVYULUJHFDPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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